8-(2-(3-hydroxypropoxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
This compound is a derivative of xanthine, a ubiquitous heterocyclic aromatic compound that has attracted much synthetic interest due to its numerous pharmacological activities . Xanthine is a principal moiety for leads in the field of drug discovery and development and plays a fundamental role in the area of medicinal chemistry .
Molecular Structure Analysis
The structure of xanthine, the core of this compound, is composed of fused heterocycles of six-membered and five-membered rings, i.e., a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms . The chemical formula of xanthine is C5H4N4O2 and the molecular weight is 152.11 .Scientific Research Applications
Receptor Affinity and Biological Activity
Research on derivatives of imidazo[2,1-f]purine-2,4-dione, a structural relative of 8-(2-(3-hydroxypropoxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, has shown significant potential in the field of pharmacology, particularly concerning receptor affinity and biological activity. These derivatives have been identified as potent ligands for 5-HT(1A) receptors, exhibiting anxiolytic-like and antidepressant-like activities in preclinical studies. For instance, specific compounds have shown effects comparable to known antidepressants and anxiolytics in animal models, suggesting their potential as new therapeutic agents for treating mood disorders (Zagórska et al., 2009), (Zagórska et al., 2015).
Structural and Photophysical Properties
Studies focusing on the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, which are structurally related to this compound, have revealed insights into their behavior under various conditions. These investigations have highlighted the significance of substituents on the purine core for the compound's electronic and fluorescence properties, which could influence their utility in biomedical applications, such as fluorescent markers or probes (Wenska et al., 2004).
Novel Synthesis Routes and Chemical Reactivity
Research into the synthesis of imidazo and purine derivatives has led to the development of novel routes and methodologies, enabling the creation of complex molecules with potential applications in drug discovery and material science. These studies not only expand the chemical toolbox available for synthesizing purine analogs but also provide a deeper understanding of the reactivity and properties of these compounds, potentially leading to new discoveries in their applications (Simo et al., 1998), (Edenhofer, 1975).
Properties
IUPAC Name |
6-[2-(3-hydroxypropoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-20-15-14(16(25)21(2)18(20)26)23-9-8-22(17(23)19-15)12-6-3-4-7-13(12)27-11-5-10-24/h3-4,6-7,24H,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALTCOLJJOTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=CC=C4OCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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